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Compound of Interest

Quetiapine sulfoxide
dihydrochloride

cat. No.: B3028793

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes metabolism in vivo to form several
metabolites, including Quetiapine sulfoxide. This document provides a comprehensive guide to
the structure elucidation of Quetiapine sulfoxide in its dihydrochloride salt form. It details the
spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its
synthesis and characterization. This guide is intended to serve as a valuable resource for
researchers and professionals involved in drug metabolism studies, impurity profiling, and the
synthesis of reference standards.

Chemical Structure and Properties

Quetiapine sulfoxide is a major metabolite of Quetiapine, formed by the oxidation of the sulfur
atom in the dibenzothiazepine ring. The dihydrochloride salt enhances the stability and
solubility of the compound.
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Property

Value

Chemical Name

11-(4-(2-(2-hydroxyethoxy)ethyl)piperazin-1-
yl)dibenzo[b,f][1][2]thiazepine 5-oxide
dihydrochloride

Molecular Formula

C21H27CI2N303S

Molecular Weight 472.43 g/mol [3]

CAS Number 329218-11-3[3]
Appearance White to off-white solid
Solubility Soluble in water

Synthesis of Quetiapine Sulfoxide Dihydrochloride

The synthesis of Quetiapine sulfoxide dihydrochloride involves a two-step process: the

oxidation of Quetiapine to Quetiapine sulfoxide, followed by the conversion to its

dihydrochloride salt.

Experimental Protocol: Oxidation of Quetiapine to

Quetiapine Sulfoxide

This protocol is based on the oxidation of Quetiapine using sodium periodate.

Materials:

e Quetiapine base

e Methanol

e Sodium periodate (NalO4)

» Deionized water

e Sodium bicarbonate (NaHCO3)

e Chloroform
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Anhydrous sodium sulfate (Na2S04)

Procedure:

Dissolve Quetiapine base in methanol.

Add a solution of sodium periodate in water to the Quetiapine solution dropwise at room
temperature.

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin
Layer Chromatography (TLC).

Once the reaction is complete, filter the mixture to remove any inorganic precipitates.
Concentrate the filtrate under reduced pressure.

To the residue, add water and basify with sodium bicarbonate to a pH of 8-9.

Extract the aqueous layer with chloroform.

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent under reduced pressure to obtain crude Quetiapine sulfoxide as a
solid.

The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: Conversion to Dihydrochloride
Salt

Materials:

Quetiapine sulfoxide
Anhydrous diethyl ether

Hydrochloric acid solution in isopropanol (or ethereal HCI)
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Procedure:
o Dissolve the purified Quetiapine sulfoxide in a minimal amount of anhydrous diethyl ether.
e Cool the solution in an ice bath.

e Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCI) dropwise with
constant stirring.

o A white precipitate of Quetiapine sulfoxide dihydrochloride will form.
o Continue stirring in the ice bath for 30 minutes.

« Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum to yield
the final product.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized Quetiapine sulfoxide dihydrochloride is confirmed by a
combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of Quetiapine sulfoxide typically shows a protonated molecular ion [M+H]*
at m/z 400.2, corresponding to the free base (C21H25N303S)[4]. The fragmentation pattern
provides further structural information.
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m/z Proposed Fragment
400.2 [M+H]*

382 [M+H - H20]*

352 [M+H - C2H40]*

312 [M+H - C4H802]*
279 [C15H13N2S]+

247 [C14H11N2S]*

221 [C13H9S]*

210 [C12H8N2S]*

Workflow for Structure Elucidation
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Caption: Workflow for the synthesis and structural confirmation of Quetiapine sulfoxide
dihydrochloride.

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

The *H NMR spectrum of Quetiapine sulfoxide dihydrochloride would show characteristic
shifts for the aromatic protons of the dibenzothiazepine ring system, the piperazine ring
protons, and the protons of the hydroxyethoxyethyl side chain. Due to the protonation of the
piperazine nitrogens, the signals for the adjacent protons would be expected to shift downfield
compared to the free base.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~8.0-7.2 m 8H Aromatic protons
Piperazine and side
~4.0-3.5 m 12H _
chain CH2 protons
~3.3 t 2H -CH2-OH
~2.8 t 2H -O-CH2-CH2-N

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 3C NMR spectrum provides information on the carbon framework of the molecule. The
presence of the sulfoxide group will influence the chemical shifts of the adjacent aromatic

carbons.
Chemical Shift (8, ppm) Assignment
~160 - 120 Aromatic and C=N carbons
~70 -CH2-O-
~60 -CH2-OH
~55-45 Piperazine and side chain carbons
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Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.

Wavenumber (cm~?) Assignment

~3400 (broad) O-H stretch (alcohol and adsorbed water)
~3050 Aromatic C-H stretch

~2950 - 2850 Aliphatic C-H stretch

~2700 - 2400 (broad) N*-H stretch (from dihydrochloride)
~1600 C=N stretch

~1470, 1440 Aromatic C=C stretch

~1100 C-O stretch

~1050 S=0 stretch

~750 Aromatic C-H bend

Proposed Mass Fragmentation Pathway

[M+H - H20]*
H:0 m/z 382
[M+H]*
m/z 400.2 - C2Ha0
[M+H - C2HaO]* - CaHsO> [C1sH13N2S]* - CzHoN [C1aH11N2S]*
m/z 352 m/z 279 miz 247

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Quetiapine sulfoxide in positive ion mass
spectrometry.

Conclusion
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The structure of Quetiapine sulfoxide dihydrochloride can be unequivocally confirmed
through a combination of synthesis and comprehensive spectroscopic analysis. The provided
data and protocols offer a foundational guide for the preparation and characterization of this
important metabolite. This information is critical for the development of analytical methods for
impurity profiling and for pharmacokinetic and metabolism studies of Quetiapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure Elucidation of Quetiapine Sulfoxide
Dihydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028793#structure-elucidation-of-quetiapine-
sulfoxide-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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